molecular formula C8H6BrF3OS B1528280 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene CAS No. 1820608-23-8

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene

Cat. No. B1528280
CAS RN: 1820608-23-8
M. Wt: 287.1 g/mol
InChI Key: OVUFDSAGFWUZHN-UHFFFAOYSA-N
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Description

The compound “4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene” is likely a derivative of benzene, which is a simple aromatic ring (C6H6). The “4-Bromo” indicates the presence of a bromine atom attached to the fourth carbon of the benzene ring. The “1-(methylsulfinyl)” suggests a methylsulfinyl group (CH3-SO-) attached to the first carbon, and “2-(trifluoromethyl)” indicates a trifluoromethyl group (CF3) attached to the second carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the various groups attached at the specified positions. The presence of these groups would likely cause the molecule to be polar, and they could also influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of the substituents and their positions on the benzene ring. For example, the bromine atom might make the compound susceptible to reactions such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the nature of the substituents and their positions on the benzene ring. For example, the presence of the bromine and trifluoromethyl groups could potentially increase the compound’s density and boiling point compared to benzene .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethyl group in this compound is of significant interest in pharmaceutical research due to its ability to enhance the bioactivity and stability of potential drug candidates . The presence of the bromine atom allows for further functionalization through various bromination reactions, which can lead to the development of novel pharmaceuticals.

Agrochemical Development

In agrochemicals, the methylsulfinyl and trifluoromethyl groups can contribute to the creation of compounds with improved pesticidal properties. The sulfinyl group, in particular, may increase the selectivity and potency of agrochemical formulations .

Material Science

This compound can serve as a precursor for the synthesis of advanced materials. Its unique combination of functional groups can be leveraged to create polymers or coatings with specific properties such as increased resistance to degradation or enhanced thermal stability .

Organic Synthesis

As a building block in organic synthesis, “5-Bromo-2-(methylsulfinyl)benzotrifluoride” can be utilized in the construction of complex organic molecules. Its reactivity with various nucleophiles and electrophiles makes it a versatile reagent for creating diverse chemical structures .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in methods development, particularly in chromatography and spectroscopy, where its distinct chemical signature would aid in the calibration of analytical instruments .

Environmental Science

Research into the environmental fate of fluorinated compounds, including their biodegradation and potential bioaccumulation, is crucial. This compound can be used in studies to understand the environmental impact of fluorinated organic molecules .

Catalysis

The compound’s functional groups may also find applications in catalysis, where they could be part of catalyst design, especially in reactions requiring a strong electron-withdrawing group to stabilize transition states or intermediates .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has useful properties as a pharmaceutical or as a material in some type of technology, future research might focus on optimizing its synthesis or studying its behavior in more detail .

properties

IUPAC Name

4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUFDSAGFWUZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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